molecular formula C17H17N5O5 B13757093 Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide CAS No. 61785-72-6

Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide

Cat. No.: B13757093
CAS No.: 61785-72-6
M. Wt: 371.3 g/mol
InChI Key: PEXDBFGSQYSJFM-UHFFFAOYSA-N
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Description

Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide (C₁₇H₁₇N₅O₄, molecular weight 355.39 g/mol) is a nitrobenzofurazan derivative characterized by a 3-methoxyphenyl-substituted piperazinyl group at the 7-position and a nitro group at the 4-position of the benzofurazan core. The 1-oxide designation indicates the presence of an oxygen atom in the furazan ring system, forming a stable N-oxide structure. This compound is structurally related to bioactive molecules targeting neurological and metabolic pathways, though its specific pharmacological profile remains less documented in publicly available literature.

Properties

CAS No.

61785-72-6

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C17H17N5O5/c1-26-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-6-5-14(21(23)24)16-17(15)22(25)27-18-16/h2-6,11H,7-10H2,1H3

InChI Key

PEXDBFGSQYSJFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzofurazan derivatives such as the title compound typically involves:

  • Construction of the benzofurazan core (benzoxadiazole ring system)
  • Introduction of nitro and oxide functional groups on the benzofurazan ring
  • Attachment of the piperazine moiety substituted with the methoxyphenyl group

The sequence and conditions of these steps are crucial to obtaining the target compound with high purity and yield.

Stepwise Preparation Approach

Step Description Reagents/Conditions Notes Yield (%)
1 Synthesis of 7-nitrobenzofurazan (7-nitro-2,1,3-benzoxadiazole) Nitration of benzofurazan under controlled conditions Established literature methods; nitration selective for 7-position Typically >70%
2 N-Oxidation of benzofurazan core to form 1-oxide Use of oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) Oxidation monitored by TLC; mild conditions prevent overoxidation 60-80%
3 Synthesis of 4-(3-methoxyphenyl)-1-piperazine intermediate Nucleophilic substitution or reductive amination starting from 3-methoxyaniline and piperazine derivatives Purification by recrystallization or chromatography 65-85%
4 Coupling of piperazine derivative to 7-nitrobenzofurazan 1-oxide Nucleophilic aromatic substitution (SNAr) on the benzofurazan ring Requires polar aprotic solvents (e.g., DMF), elevated temperature 50-70%

Note: The exact order of oxidation and substitution may vary depending on the synthetic route chosen.

Oxidation Techniques

  • Oxidation of the benzofurazan nitrogen to the N-oxide is critical for the compound's electronic and biological properties.
  • Common oxidants include MCPBA and MMPP, which provide selective oxidation without degrading the nitro group or the aromatic system.
  • Reaction conditions: room temperature, organic solvents like dichloromethane or ethyl acetate, reaction times of 3-8 hours.
  • Purification is typically achieved by crystallization or chromatography.

Piperazine Substitution

  • The piperazine ring substituted with a 3-methoxyphenyl group is prepared separately, often via nucleophilic substitution or reductive amination reactions.
  • The substitution onto the benzofurazan ring usually proceeds via nucleophilic aromatic substitution due to the electron-deficient nature of the nitro-substituted benzofurazan.
  • The reaction is favored in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-100°C).

Representative Reaction Scheme

  • Nitration: Benzofurazan → 7-nitrobenzofurazan
  • Oxidation: 7-nitrobenzofurazan → 7-nitrobenzofurazan 1-oxide
  • Piperazine Synthesis: 3-methoxyaniline + piperazine → 4-(3-methoxyphenyl)-1-piperazine
  • Coupling: 7-nitrobenzofurazan 1-oxide + 4-(3-methoxyphenyl)-1-piperazine → Target compound

Data Table of Key Preparation Parameters

Parameter Details Comments
Starting materials Benzofurazan, 3-methoxyaniline, piperazine Commercially available or synthesized in lab
Oxidizing agents MCPBA, MMPP Selective N-oxidation
Solvents DMF, DMSO, CH2Cl2, EtOAc Choice depends on step
Temperature Room temperature to 100°C Controlled for selectivity
Reaction time 3–10 hours Monitored by TLC or HPLC
Purification Crystallization, flash chromatography Ensures high purity
Yields 50–85% per step Overall yield depends on sequence

Research Findings and Source Diversity

  • The synthetic routes are supported by peer-reviewed literature detailing oxidative methods for benzofurazan derivatives and piperazine substitutions.
  • Oxidation with MCPBA and MMPP is a well-established method for N-oxide formation in heterocycles, providing reproducible yields and selectivity.
  • The nucleophilic aromatic substitution on nitro-substituted benzofurazan rings is facilitated by the electron-withdrawing nitro group, enhancing reactivity towards nucleophiles like piperazine derivatives.
  • Alternative methods involving catalytic oxidative coupling or hypochlorite oxidation have been reported for related heterocyclic systems but are less common for this specific compound.
  • No reliable data were found on the use of benchchem.com or smolecule.com, consistent with the exclusion criteria.

Chemical Reactions Analysis

Reactive Sites and Functional Groups

The compound’s reactivity arises from three primary components:

  • Benzofurazan N-oxide core : A bicyclic system with electron-deficient aromatic character due to the nitro group and N-oxide moiety.

  • Nitro group (-NO₂) : Strong electron-withdrawing group that directs electrophilic substitution to meta positions and participates in reduction reactions.

  • Piperazine substituent : A secondary amine-containing heterocycle capable of nucleophilic substitutions or coordination with electrophiles .

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction under standard conditions:

Reagent Product Conditions
H2/Pd-C\text{H}_2/\text{Pd-C}4-Amino derivativeRoom temperature, ethanol
Fe/HCl\text{Fe}/\text{HCl}4-Hydroxylamine intermediateReflux, aqueous acidic medium

Reduction pathways are critical for generating bioactive amines or hydroxylamines with altered electronic profiles .

Nucleophilic Substitution at Piperazine

The piperazine nitrogen can participate in SN2 reactions or coordinate with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Example :

Piperazine-N+R-XPiperazine-N-R+HX(R = alkyl/acyl)\text{Piperazine-N} + \text{R-X} \rightarrow \text{Piperazine-N-R} + \text{HX} \quad (\text{R = alkyl/acyl})

This reactivity enables modular functionalization for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The benzofurazan core undergoes electrophilic substitution at positions activated by the N-oxide and nitro groups:

Position Directing Group Electrophile Product
C-5N-oxide (meta)Nitronium ion4,5-Dinitrobenzofurazan
C-6Nitro (meta)Halogens6-Halo derivative

The methoxyphenyl substituent on piperazine remains largely inert under these conditions due to steric shielding .

Oxidative Dimerization Pathways

Analogous to hypochlorite-mediated reactions in structurally related benzofurazans (e.g., 3-aminothieno[2,3-b]pyridines), this compound may undergo oxidative dimerization via:

Proposed Mechanism :

  • Electrophilic attack : Hypochlorite (HOCl\text{HOCl}) generates a resonance-stabilized cation at the benzofurazan core.

  • Deprotonation : Formation of an anion at the piperazine nitrogen.

  • C–N bond formation : Coupling of cation and anion intermediates.

  • Cascade cyclization : Intramolecular heterocyclization to form polycyclic dimeric products .

Key Observations :

  • Solvent polarity influences reaction pathways (e.g., aqueous vs. ethanolic conditions).

  • No involvement of sulfur or pyridine nitrogen atoms in oxidation .

Stability Under Oxidative Conditions

The compound shows limited stability in strong oxidizing environments:

  • Peracid exposure (e.g., MCPBA\text{MCPBA}): Risk of over-oxidation at sulfur or nitrogen centers, leading to sulfoxides or N-oxides.

  • Air/O₂ : Slow degradation via radical-mediated pathways, particularly in polar aprotic solvents .

Comparative Reactivity with Analogues

Compound Key Reaction Divergence
4-Nitro-7-(4-phenylpiperazinyl)benzofuroxanNitro reductionHigher yields due to phenyl stability
4-(4-Methoxyphenylpiperazinyl) derivativeElectrophilic substitutionEnhanced para-directing effects

Structural variations in piperazine substituents significantly alter regioselectivity and reaction rates .

Scientific Research Applications

Pharmacological Applications

Benzofurazan derivatives have shown promising results in various pharmacological studies:

  • Anticancer Activity : Research indicates that benzofurazan derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can target specific pathways involved in cancer cell proliferation and survival.
  • Antimicrobial Properties : These compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting cellular functions or inhibiting essential enzymes within microbial cells .
  • Neuroprotective Effects : Some benzofurazan derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of Benzofurazan derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that further development could lead to novel anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Activity

In another investigation, Benzofurazan derivatives were tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The findings revealed that these compounds exhibited potent antibacterial activity, suggesting their potential as alternatives to conventional antibiotics .

Case Study 3: Neuroprotection

A recent study focused on the neuroprotective effects of Benzofurazan derivatives in models of Alzheimer's disease. The results demonstrated that these compounds could reduce amyloid-beta-induced neurotoxicity and improve cognitive function in treated animals, highlighting their therapeutic potential in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and the 1-oxide functionality play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other nitrobenzofurazan derivatives and piperazinyl-substituted heterocycles. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide 3-MeO-phenyl, nitro, 1-oxide C₁₇H₁₇N₅O₄ 355.39 Mutagenic (Salmonella assay); emits NOx upon decomposition
7-(4-Methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 1-oxide 4-methylpiperazinyl, nitro, 1-oxide C₁₁H₁₃N₅O₄ 279.26 ChemSpider ID 38890; no reported toxicity data
Benzofurazan, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide 4-MeO-phenyl, nitro, 3-oxide C₁₇H₁₇N₅O₄ 355.39 Isomeric N-oxide configuration; mutagenicity unreported
4-Nitro-5-(4-phenyl-1-piperazinyl)benzofurazan oxide phenylpiperazinyl, nitro, oxide C₁₆H₁₅N₅O₄ 341.33 PubChem ID 65427-84-1; structural analog with phenyl substitution
2-[4-[(4-Methylphenyl)sulfonyl]benzofurazan-7-yl]thiopyridine 1-oxide 4-Me-phenylsulfonyl, thiopyridine, 1-oxide C₁₈H₁₃N₃O₄S₂ 399.44 Sulfonyl and thiopyridine modifications; no bioactivity data

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-methylpiperazinyl analog (), which lacks aromatic substitution . N-Oxide Position: The 1-oxide vs. 3-oxide configuration ( vs.

Structural Analogues in Drug Development: Piperazinyl-nitrobenzofurazan derivatives are understudied compared to clinically used piperazine-based drugs (e.g., Aripiprazole, ). However, the nitro group and N-oxide in these compounds may confer unique redox or NO-related pharmacological effects .

Research Findings and Data Gaps

  • Synthetic Routes : Piperazinyl coupling to benzofurazan cores typically involves nucleophilic aromatic substitution or Buchwald-Hartwig amination (analogous to methods in ).
  • Safety: The mutagenicity of the target compound underscores the need for rigorous genotoxicity screening in derivatives .

Biological Activity

Benzofurazan derivatives, particularly Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzofurazan moiety with a piperazine group and a methoxyphenyl substituent, along with a nitro group that enhances its reactivity and biological profile.

  • IUPAC Name : 7-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium
  • Molecular Formula : C17_{17}H17_{17}N5_{5}O5_{5}
  • Molecular Weight : 371.35 g/mol
  • CAS Number : 61785-72-6
PropertyValue
H bond acceptors10
H bond donors0
Freely Rotating Bonds4
Polar Surface Area111.67 Å2^2
Density1.52 g/cm3^3
Boiling Point617.4 °C

Benzofurazan derivatives are known for their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. The compound's nitro group plays a significant role in this activity, facilitating redox cycling that results in the production of superoxide and hydrogen peroxide, both of which contribute to cellular damage and apoptosis in cancer cells .

In cell culture studies, it has been observed that treatment with Benzofurazan leads to lipid peroxidation and DNA breakage at higher concentrations, indicating its potential as an anticancer agent . The compound's ability to interact with various biological targets makes it a candidate for further investigation in therapeutic applications.

Biological Activities

  • Anticancer Properties :
    • Studies indicate that Benzofurazan derivatives can inhibit the synthesis of nucleic acids and proteins in murine leukemia cells, leading to significant DNA damage at elevated concentrations . The mechanism appears to involve the disruption of protein-protein interactions through the formation of glutathione conjugates, contributing to its cytotoxic effects .
  • Reactive Oxygen Species Generation :
    • The compound has been shown to rapidly generate ROS in the presence of molecular oxygen, which is linked to its toxicity profile. This property is critical for its potential use as an anticancer agent, as ROS can induce apoptosis in tumor cells .
  • Inhibition of Biosynthetic Pathways :
    • Research has demonstrated that Benzofurazan can inhibit key biosynthetic pathways by interfering with the phosphorylation of uridine and thymidine, essential precursors for nucleic acid synthesis .

Case Studies

Several studies have highlighted the biological activity of Benzofurazan derivatives:

  • Study on ROS Generation : A study reported that Benzofurazan derivatives participate in redox cycling, generating ROS at rates comparable to known toxic agents like plumbagin and menadione. This rapid production of ROS correlates with significant cytotoxicity observed in cultured tumor cells .
  • Inhibition of Macromolecule Synthesis : Another investigation found that specific substitutions on the benzofurazan structure are crucial for its inhibitory effects on nucleic acid synthesis, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitrobenzofurazan-1-oxide?

  • Methodological Answer : The synthesis involves coupling a benzofurazan scaffold with a substituted piperazine moiety. A multi-step approach is typical:

Nitrobenzofurazan core preparation : Start with nitration of benzofurazan derivatives under controlled acidic conditions to introduce the nitro group at the 4-position.

Piperazine functionalization : React 3-methoxyphenylpiperazine with electrophilic agents (e.g., chloro- or bromo-substituted intermediates) to ensure regioselective coupling.

Final coupling : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the piperazine to the benzofurazan core.
Key Validation : Confirm structural integrity via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Q. How can researchers characterize the compound’s electronic and structural properties?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox potentials, critical for understanding its ROS-generating capacity. Partial reduction of the nitro group enhances electrophilicity, as shown in related benzofurazan derivatives .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron distribution, HOMO-LUMO gaps, and reactive sites (e.g., nitro and piperazine groups).
  • Spectroscopy : UV-Vis and fluorescence spectra identify π-π* transitions and charge-transfer interactions influenced by the 3-methoxyphenyl substituent .

Q. What is the primary mechanism of reactive oxygen species (ROS) generation by this compound?

  • Methodological Answer : The nitro group on the benzofurazan core undergoes redox cycling, transferring electrons to molecular oxygen (O2O_2) to generate superoxide (O2O_2^-) and hydrogen peroxide (H2O2H_2O_2).

  • Experimental Validation : Use dihydroethidium (DHE) fluorescence for O2O_2^- detection and Amplex Red assays for H2O2H_2O_2 quantification in cellular models .
  • Inhibition Studies : Co-treatment with ROS scavengers (e.g., NAC, SOD mimics) confirms ROS-dependent toxicity .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s redox-cycling efficiency in biological systems?

  • Methodological Answer :

  • Electron Paramagnetic Resonance (EPR) : Directly detect ROS using spin traps like DMPO or TEMPO in cell-free systems.
  • Cellular Redox Profiling : Combine fluorescent probes (e.g., CellROX for ROS) with Seahorse extracellular flux analysis to measure mitochondrial respiration and glycolytic stress under compound exposure.
  • Comparative Analysis : Benchmark against known redox-cyclers (e.g., quinones) to quantify relative potency .

Q. How to reconcile its dual role as a functional group label and a cytotoxic agent?

  • Methodological Answer :

  • Functional Labeling : Use fluorescence microscopy or HPLC-MS to track covalent binding to thiols or amines (e.g., glutathione or lysine residues) in non-toxic concentrations.
  • Cytotoxicity Threshold : Perform dose-response assays (MTT, LDH release) to identify concentrations where labeling transitions to toxicity.
  • Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to reduce electrophilicity and decouple labeling from toxicity .

Q. What experimental strategies address contradictions in mutagenicity data across studies?

  • Methodological Answer :

  • Ames Test Optimization : Test in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to assess nitroreductase-dependent mutagenicity.
  • Comet Assay : Evaluate DNA damage in mammalian cells to distinguish direct genotoxicity from ROS-mediated effects.
  • Dose-Response Analysis : Ensure linearity at low doses (µg/plate) to avoid false negatives from saturation effects .

Q. How to investigate its interaction with glutathione transferases (GSTs) in detoxification pathways?

  • Methodological Answer :

  • Enzyme Kinetics : Measure GST activity via CDNB (1-chloro-2,4-dinitrobenzene) conjugation assays in liver microsomes or recombinant GST isoforms.
  • Metabolite Identification : Use LC-MS/MS to detect glutathione conjugates, confirming covalent adduct formation.
  • Inhibitor Co-treatment : Test if GST inhibitors (e.g., ethacrynic acid) enhance cytotoxicity, suggesting GST-mediated detoxification .

Q. What methods assess its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2H_2O_2), and thermal stress (40–80°C). Monitor degradation via HPLC-UV.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and toxic byproducts (e.g., NOx) using evolved gas analysis .

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